4-Bromo-N-[(2,5-dimethylfuran-3-YL)methyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-carboxamide is an organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group. The compound also contains a furan ring with two methyl groups. This unique structure makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
It’s known that suzuki–miyaura coupling reactions are widely used in organic synthesis , suggesting that this compound could affect pathways involving carbon-carbon bond formation.
Result of Action
It’s known that suzuki–miyaura coupling reactions can result in the formation of new carbon-carbon bonds , suggesting that this compound could have a similar effect.
Action Environment
It’s known that the stability of organoboranes, which are often used in suzuki–miyaura coupling reactions, can be affected by air and moisture . This suggests that similar environmental factors could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Carboxylation: The brominated thiophene undergoes carboxylation to introduce the carboxamide group.
Furan Ring Introduction: The furan ring is introduced through a coupling reaction, often using Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the furan ring with the brominated thiophene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the bromine atom.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various coupling reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-3-carboxamide
- 4-Bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-3-carboxamide
- 4-Bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-carboxylate
Uniqueness
4-Bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the furan and thiophene rings, along with the bromine and carboxamide groups, makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S/c1-7-3-9(8(2)16-7)5-14-12(15)11-4-10(13)6-17-11/h3-4,6H,5H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVCDPPHBNPAFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.